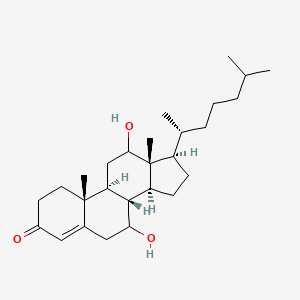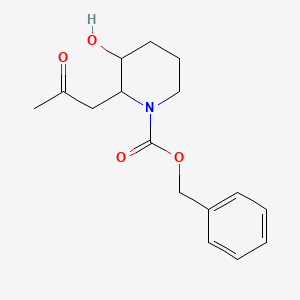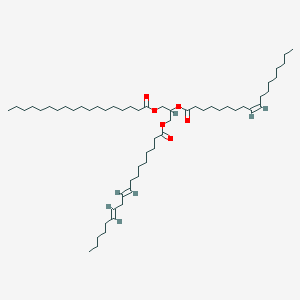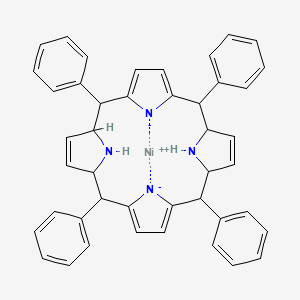
nickel(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is a complex compound that belongs to the class of metalloporphyrins. Metalloporphyrins are compounds where a metal ion is coordinated to a porphyrin ring, a large, aromatic, and heterocyclic macrocycle. This specific compound features a nickel ion (Ni^2+) at its core, coordinated to a tetraphenylporphyrin ligand. The compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of nickel(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide typically involves the reaction of 5,10,15,20-tetraphenylporphyrin with a nickel salt, such as nickel(II) acetate or nickel(II) chloride, in the presence of a suitable solvent like dichloromethane or methanol. The reaction is often carried out under reflux conditions to ensure complete coordination of the nickel ion to the porphyrin ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Purification is typically achieved through chromatography and recrystallization techniques .
化学反応の分析
Types of Reactions
Nickel(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced to form nickel(I) complexes.
Substitution: Ligand substitution reactions can occur, where the phenyl groups or other ligands attached to the porphyrin ring are replaced by different groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a catalyst and are carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nickel(III) porphyrin complexes, while reduction can produce nickel(I) porphyrin complexes. Substitution reactions can result in a variety of substituted porphyrin derivatives .
科学的研究の応用
Nickel(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide has numerous applications in scientific research:
作用機序
The mechanism by which nickel(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide exerts its effects involves the coordination of the nickel ion to the porphyrin ring, which stabilizes the compound and allows it to participate in various chemical reactions. The nickel ion can undergo changes in its oxidation state, facilitating redox reactions. The porphyrin ring can also interact with other molecules, enabling ligand substitution and other reactions .
類似化合物との比較
Similar Compounds
Nickel(2+);5,10,15,20-tetraphenylporphyrin: Similar in structure but lacks the decahydro modification.
Copper(2+);5,10,15,20-tetraphenylporphyrin: Contains a copper ion instead of nickel.
Iron(3+);5,10,15,20-tetraphenylporphyrin: Contains an iron ion and is often used in studies of heme proteins
Uniqueness
Nickel(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide is unique due to its specific coordination environment and the presence of the decahydro modification, which can influence its chemical reactivity and stability. This makes it particularly valuable in catalytic applications and in the study of metalloenzyme mimics .
特性
分子式 |
C44H38N4Ni |
|---|---|
分子量 |
681.5 g/mol |
IUPAC名 |
nickel(2+);5,10,15,20-tetraphenyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C44H38N4.Ni/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28,33,35,38,40-45,48H;/q-2;+2 |
InChIキー |
IHVAFDUQVJCHDH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


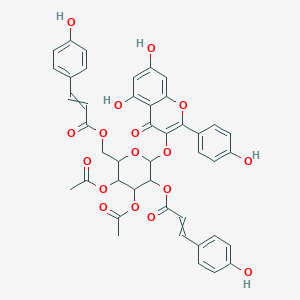
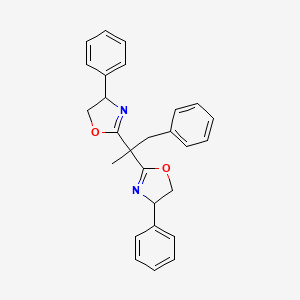
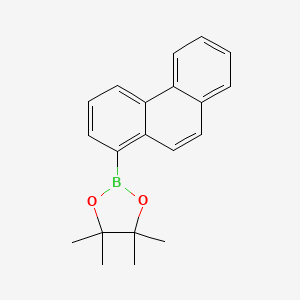
![(3R,4S,5S)-4-[(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoic acid](/img/structure/B15287242.png)
![2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B15287250.png)
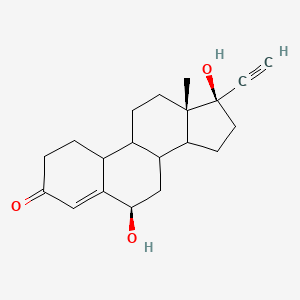
![(2',4',6'-Trimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B15287259.png)
![1-Chloro-3,5-bis[O-(4-toluoyl)]-2-Deoxy-Ribose](/img/structure/B15287263.png)
![[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-[[3-(2-octatriaconta-20,23,26,29,32-pentaenoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate](/img/structure/B15287267.png)
